1,6-Diazaspiro[3.5]nonane dihydrochloride
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Overview
Description
1,6-Diazaspiro[3.5]nonane dihydrochloride is a heterocyclic compound with the molecular formula C₇H₁₆Cl₂N₂ and a molecular weight of 199.12 g/mol This compound is characterized by a spirocyclic structure, which consists of two nitrogen atoms incorporated into a nine-membered ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Diazaspiro[3.5]nonane dihydrochloride typically involves the reaction of appropriate amines with cyclic ketones under controlled conditions. One common method involves the cyclization of 1,6-diaminohexane with cyclohexanone in the presence of a strong acid catalyst, such as hydrochloric acid, to form the spirocyclic structure. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatographic techniques to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
1,6-Diazaspiro[3.5]nonane dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ether.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine or pyridine.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of N-substituted derivatives with various functional groups.
Scientific Research Applications
1,6-Diazaspiro[3.5]nonane dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological targets.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,6-Diazaspiro[3.5]nonane dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows the compound to fit into binding pockets of target proteins, modulating their activity. This interaction can lead to inhibition or activation of the target, depending on the nature of the binding and the specific target involved.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1,6-diazaspiro[3.5]nonane dihydrochloride
- 6-Methyl-1,6-diazaspiro[3.5]nonane dihydrochloride
- 2,7-Diazaspiro[3.5]nonane-7-carboxylic acid
Uniqueness
1,6-Diazaspiro[3.5]nonane dihydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a different set of reactivity and binding characteristics, making it valuable for specific applications in research and industry.
Properties
CAS No. |
1334499-65-8 |
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Molecular Formula |
C7H16Cl2N2 |
Molecular Weight |
199.12 g/mol |
IUPAC Name |
1,8-diazaspiro[3.5]nonane;dihydrochloride |
InChI |
InChI=1S/C7H14N2.2ClH/c1-2-7(3-5-9-7)6-8-4-1;;/h8-9H,1-6H2;2*1H |
InChI Key |
JALWUQQECGBQNK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCN2)CNC1.Cl.Cl |
Origin of Product |
United States |
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